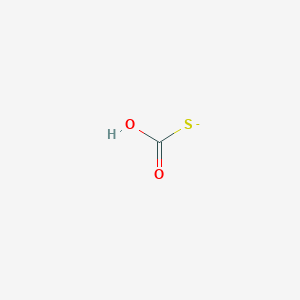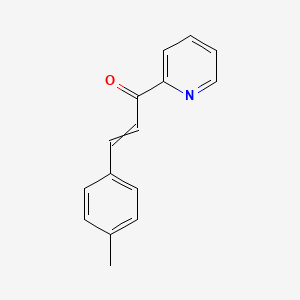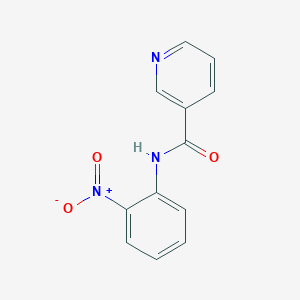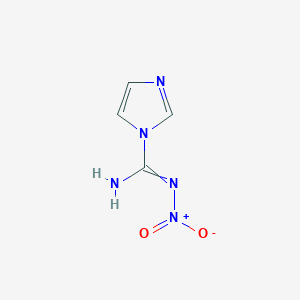
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphinan-1-ium core with phenyl and phenylsulfanyl substituents, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
The synthesis of 1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride typically involves the reaction of phenylphosphine with phenylsulfanyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new phosphine or sulfanyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which 1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The phenyl and phenylsulfanyl groups can participate in π-π interactions, hydrogen bonding, and coordination with metal centers, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or catalysis of specific chemical reactions.
Comparison with Similar Compounds
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
Phenylsulfanylphosphine: Similar in structure but lacks the chloride ion, affecting its reactivity and solubility.
Diphenylphosphine: Another related compound with two phenyl groups attached to the phosphorus atom, used in various synthetic applications.
The uniqueness of this compound lies in its combination of phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity compared to other phosphine derivatives.
Properties
CAS No. |
183888-32-6 |
|---|---|
Molecular Formula |
C17H20ClPS |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
1-phenyl-1-phenylsulfanylphosphinan-1-ium;chloride |
InChI |
InChI=1S/C17H20PS.ClH/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)19-17-12-6-2-7-13-17;/h1-2,4-7,10-13H,3,8-9,14-15H2;1H/q+1;/p-1 |
InChI Key |
QEGBDBOKVSFAQF-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[P+](CC1)(C2=CC=CC=C2)SC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)


![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)


![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)


